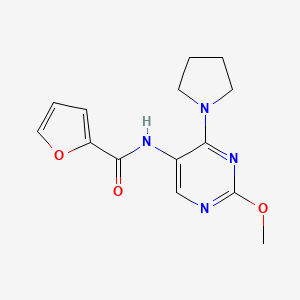

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Description

N-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a pyrimidine-based small molecule featuring a furan-2-carboxamide moiety attached to a substituted pyrimidine scaffold. The pyrimidine ring is functionalized with a methoxy group at position 2 and a pyrrolidin-1-yl group at position 4.

Properties

IUPAC Name |

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-20-14-15-9-10(12(17-14)18-6-2-3-7-18)16-13(19)11-5-4-8-21-11/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNHOANNXFWQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl carbonate (DMC) and a base like DABCO.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine under basic conditions.

Formation of the Furan-2-carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction, using reagents like EDCI and HOBt in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- The compound has shown promise in inhibiting specific cancer cell lines through its interaction with mutated forms of the epidermal growth factor receptor (EGFR). Research indicates that compounds similar to N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can effectively target non-small cell lung cancer (NSCLC) associated with various EGFR mutations .

- Anti-inflammatory Properties

- Antibacterial Activity

Case Study 1: Anticancer Research

A study published in 2023 investigated the efficacy of this compound in inhibiting NSCLC cells. The results indicated a dose-dependent reduction in cell viability, particularly in cells harboring specific EGFR mutations. This suggests that the compound could be developed into a targeted therapy for patients with resistant cancer forms.

Case Study 2: Anti-inflammatory Action

In another investigation focusing on COX inhibition, researchers synthesized several analogs of the compound and assessed their activity in vitro. The most potent analog demonstrated an IC50 value significantly lower than that of standard anti-inflammatory drugs like Celecoxib, indicating its potential as a new therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can lead to the inhibition of various enzymes and affect cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several pyrimidine-carboxamide derivatives. Below is a detailed comparison based on substituent patterns, synthetic strategies, and inferred properties.

Substituent Analysis and Structural Analogues

Key Observations:

Substituent Position and Electronic Effects: The target compound has a methoxy group at position 2 and pyrrolidin-1-yl at position 4. BK52935 (positional isomer) lacks the methoxy group but retains pyrrolidin-1-yl at position 2, suggesting differences in steric hindrance and target selectivity . V025-5503 incorporates a sulfanyl linker and trifluoromethyl group, which may improve metabolic stability and lipophilicity compared to the target compound .

Compound 4d features a thioether and methylpiperazine, which could modulate solubility and kinase inhibition profiles .

Biological Activity

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by a pyrimidine ring substituted with a pyrrolidine moiety and a furan-2-carboxamide group. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, related pyrrole derivatives have shown potent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Isoniazid | 0.25 | Mycobacterium tuberculosis |

| Ciprofloxacin | 2 | S. aureus, E. coli |

| This compound | TBD | TBD |

Antifungal Activity

In addition to antibacterial effects, compounds with similar structural features have also demonstrated antifungal activity. For example, certain pyrrolidine derivatives were tested against Candida albicans, showing promising results with MIC values as low as 16.69 μM .

The biological activity of this compound is believed to be linked to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth. The presence of the pyrimidine ring is particularly significant as nitrogen heterocycles are known for their role in drug design targeting various biological pathways .

Case Studies

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. For instance, a study explored the effects of different substituents on the pyrimidine ring, revealing that specific modifications could enhance antimicrobial potency while reducing cytotoxicity .

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.